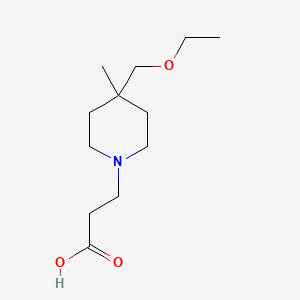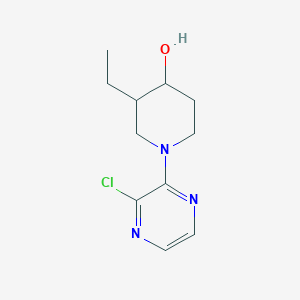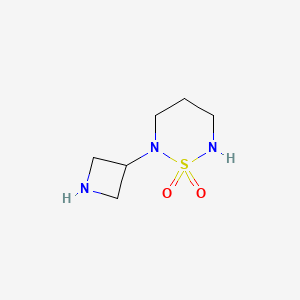
2-(Azetidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide is a useful research compound. Its molecular formula is C6H13N3O2S and its molecular weight is 191.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
- Antimicrobial Activities : Research has been conducted on the synthesis of novel compounds that exhibit antimicrobial activities. For instance, azetidin-2-one derivatives have been synthesized and evaluated for their biological activities against different types of bacteria, showing potential as antimicrobial agents with specific minimum inhibitory concentrations (MIC) against Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Salmonella sp. (Saeed, Al-Jadaan, & Abbas, 2020).
- Anti-inflammatory and Analgesic Properties : Certain synthesized compounds have been evaluated for their anti-inflammatory and analgesic activities, indicating that some derivatives may have better ulcerogenic activity than phenylbutazone, a known anti-inflammatory drug, highlighting their potential as therapeutic agents (Bhati & Kumar, 2008).
Chemical Synthesis and Methodology
- Novel Synthesis Approaches : A method for the synthesis of N-substituted 1,2,5-thiadiazolidine and 1,2,6-thiadiazinane 1,1-dioxides from primary amines has been developed, showcasing a novel approach to creating these compounds in good yields. This highlights the versatility and potential of such compounds in chemical synthesis (Johnson, Jewell, & Donna Lee Romero, 2003).
- BACE1 Inhibitors for Alzheimer's Treatment : The discovery of Verubecestat, a β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor for the treatment of Alzheimer's disease, represents a significant application in medicinal chemistry. Verubecestat is a derivative within the class of 3-Imino-1,2,4-thiadiazinane 1,1-dioxides, demonstrating the potential of such compounds in addressing neurodegenerative diseases (Scott et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
2-(azetidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2S/c10-12(11)8-2-1-3-9(12)6-4-7-5-6/h6-8H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBXEDLBGAHORE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)N(C1)C2CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




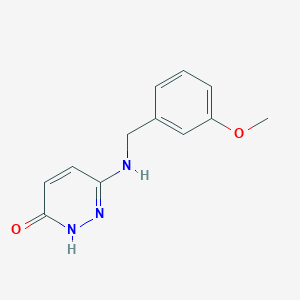
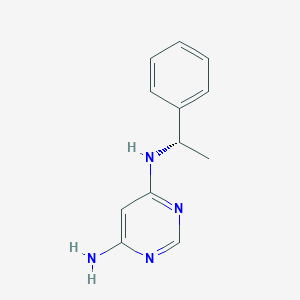
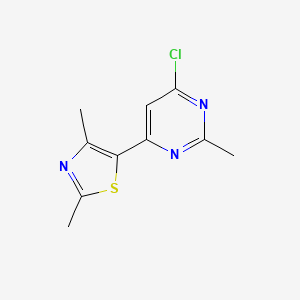

![4-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-2-methylpyrimidine](/img/structure/B1479341.png)

![2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1479345.png)
